molecular formula C8H5Br2NO B2429340 3,5-Dibromo-2-methoxybenzonitrile CAS No. 879181-60-9

3,5-Dibromo-2-methoxybenzonitrile

Cat. No.: B2429340
CAS No.: 879181-60-9
M. Wt: 290.942
InChI Key: GCROCLFSUDFSTB-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methoxybenzonitrile: is an organic compound with the molecular formula C8H5Br2NO and a molecular weight of 290.94 g/mol . It is characterized by the presence of two bromine atoms, a methoxy group, and a nitrile group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2-methoxybenzonitrile can be synthesized through several methods. One common method involves the bromination of 2-methoxybenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically takes place under mild conditions and yields the desired product with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistent quality and yield. The use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while nucleophilic substitution reactions can produce various substituted benzonitriles .

Scientific Research Applications

3,5-Dibromo-2-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-methoxybenzonitrile depends on the specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the nitrile group can influence its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

  • 3,5-Dibromo-4-methoxybenzonitrile
  • 3,5-Dibromo-2-hydroxybenzonitrile
  • 3,5-Dibromo-2-ethoxybenzonitrile

Comparison: Compared to similar compounds, 3,5-dibromo-2-methoxybenzonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and solubility.

Properties

IUPAC Name

3,5-dibromo-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCROCLFSUDFSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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